![molecular formula C6H9N5 B2942549 3-Methyl-5-amino-1H-1,2,4-triazole-1-propanenitrile CAS No. 1072106-44-5](/img/structure/B2942549.png)
3-Methyl-5-amino-1H-1,2,4-triazole-1-propanenitrile
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Overview
Description
Scientific Research Applications
Pharmaceutical Synthesis
This compound is used in the synthesis of various pharmaceuticals due to its presence in triazole derivatives, which are known to possess a wide spectrum of pharmacological activities. These include antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the preparation of N-substituted propanamides, which have diverse applications in medicinal chemistry .
Dye Sensitized Solar Cells
Triazole derivatives have been reported as efficient electrolyte additives in dye-sensitized solar cells, improving their performance and stability .
Supramolecular Chemistry
Due to their unique structural properties, triazoles are important in supramolecular chemistry for creating complex structures with specific functions .
Chemical Biology
In chemical biology, triazoles are used for bioconjugation and labeling studies due to their stability and bioorthogonality .
Antiviral Agents
Specifically, triazole derivatives have been identified as potent antiviral agents against DNA and RNA viruses, making them valuable in antiviral research and therapy .
Future Directions
The future directions for the study of “3-Methyl-5-amino-1H-1,2,4-triazole-1-propanenitrile” and similar compounds could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It’s known that the compound can undergo condensation with chloro-, bromo- and nitro-substituted 2-hydroxybenzaldehyde to yield triazole derived schiff base ligands . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s synthesis involves two complementary pathways, both of which use succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . This suggests that the compound may affect biochemical pathways involving these substances.
Result of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have similar effects.
Action Environment
It’s known that the compound is an efficient electrolyte additive in dye-sensitized solar cells , suggesting that it may be stable and effective in a variety of environments.
properties
IUPAC Name |
3-(5-amino-3-methyl-1,2,4-triazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-5-9-6(8)11(10-5)4-2-3-7/h2,4H2,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSLZBMTXAFEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-amino-1H-1,2,4-triazole-1-propanenitrile |
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